5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide
Overview
Description
5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene sulfonamides. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered attention due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 4-butylphenyl bromide in the presence of a base such as lithium hydride (LiH). The reaction is carried out under controlled conditions to ensure high yield and purity . Another method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is common due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, forming new carbon-carbon bonds.
Common Reagents and Conditions
Bases: Lithium hydride (LiH), potassium carbonate (K2CO3)
Catalysts: Palladium-based catalysts for cross-coupling reactions
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Major Products Formed
Substituted Thiophenes: Products formed by replacing the bromine atom with various nucleophiles.
Sulfoxides and Sulfones: Products of oxidation reactions.
Scientific Research Applications
5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential antibacterial and antiviral properties.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: Serves as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it acts by inhibiting folate synthase, thereby preventing the synthesis of folic acid in bacteria . This inhibition reduces the production of purines, which are essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Another thiophene derivative with applications in radiopharmaceutical chemistry.
4-(4-bromophenyl)thiophene-2-carboxylic acid: Used in organic synthesis and material science.
Uniqueness
5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its butylphenyl group enhances its lipophilicity, making it more effective in penetrating biological membranes compared to other thiophene derivatives.
Properties
IUPAC Name |
5-bromo-N-(4-butylphenyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2S2/c1-2-3-4-11-5-7-12(8-6-11)16-20(17,18)14-10-9-13(15)19-14/h5-10,16H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFNOYJHDBAOIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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